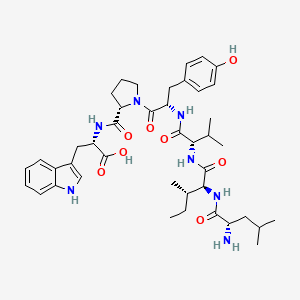L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan
CAS No.: 914096-28-9
Cat. No.: VC16919732
Molecular Formula: C42H59N7O8
Molecular Weight: 790.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 914096-28-9 |
|---|---|
| Molecular Formula | C42H59N7O8 |
| Molecular Weight | 790.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C42H59N7O8/c1-7-25(6)36(48-37(51)30(43)19-23(2)3)40(54)47-35(24(4)5)39(53)45-32(20-26-14-16-28(50)17-15-26)41(55)49-18-10-13-34(49)38(52)46-33(42(56)57)21-27-22-44-31-12-9-8-11-29(27)31/h8-9,11-12,14-17,22-25,30,32-36,44,50H,7,10,13,18-21,43H2,1-6H3,(H,45,53)(H,46,52)(H,47,54)(H,48,51)(H,56,57)/t25-,30-,32-,33-,34-,35-,36-/m0/s1 |
| Standard InChI Key | JFBKWXGZSBVTGC-OHSDAFGCSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC(C)C)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC(C)C)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan is systematically named according to IUPAC conventions as (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid. Its condensed sequence notation (LIVYPW) reflects the order of amino acids: leucine (Leu), isoleucine (Ile), valine (Val), tyrosine (Tyr), proline (Pro), and tryptophan (Trp).
Table 1: Fundamental physicochemical properties
| Property | Value |
|---|---|
| CAS Registry Number | 914096-28-9 |
| Molecular Formula | C₄₂H₅₉N₇O₈ |
| Molecular Weight | 790.0 g/mol |
| IUPAC Sequence | H-Leu-Ile-Val-Tyr-Pro-Trp-OH |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)...(abbreviated) |
The peptide’s stereochemistry is defined by L-configurations at all chiral centers, critical for maintaining potential biological activity. Proline introduces structural rigidity via its cyclic side chain, while tryptophan contributes aromaticity and UV absorbance at 280 nm.
Biological Significance and Hypothetical Mechanisms
Amino Acid-Specific Contributions
-
Tryptophan: As an essential amino acid and serotonin precursor, Trp may position this peptide to influence neurotransmitter pathways. Studies on tryptophan supplementation demonstrate modulation of fatigue perception in athletes , though direct evidence linking this peptide to such effects remains absent.
-
Tyrosine: The phenolic hydroxyl group enables potential post-translational modifications (e.g., phosphorylation) and participation in redox reactions.
-
Branched-Chain Amino Acids (Leu, Ile, Val): These residues are associated with muscle protein synthesis and energy metabolism, suggesting possible ergogenic or metabolic regulatory roles.
Comparative Analysis with Analogous Peptides
L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan (LLVVYPW), a structurally similar heptapeptide, shares 71% sequence identity but exhibits a higher molecular weight (889.1 g/mol) . The substitution of isoleucine with leucine at position 2 and additional valine residues may alter hydrophobicity and receptor binding profiles.
Table 2: Structural comparison with LLVVYPW
| Feature | LIVYPW | LLVVYPW |
|---|---|---|
| Molecular Weight | 790.0 g/mol | 889.1 g/mol |
| Hydrophobic Residues | 4 (Leu, Ile, Val, Trp) | 5 (Leu×2, Val×2, Trp) |
| Aromatic Residues | 2 (Tyr, Trp) | 2 (Tyr, Trp) |
Analytical and Pharmacological Considerations
Analytical Characterization Techniques
-
Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS provides accurate molecular weight verification, critical for distinguishing isoforms.
-
Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, NOESY) could resolve spatial arrangements, though signal overlap from six residues may complicate analysis.
-
High-Performance Liquid Chromatography (HPLC): As applied in ginsenoside studies , RP-HPLC with UV detection at 214 nm (peptide bond absorption) ensures purity assessment.
Hypothetical Pharmacological Pathways
While no direct bioactivity data exists for LIVYPW, inferences derive from constituent amino acids:
-
Serotonergic Modulation: Tryptophan’s role as a serotonin precursor suggests potential central nervous system (CNS) effects, though blood-brain barrier permeability for hexapeptides is typically low.
-
Antioxidant Capacity: Tyrosine’s phenolic group may confer radical-scavenging activity, analogous to phenolic compounds in black ginseng .
-
Protein Kinase Interactions: Proline’s conformational constraints often mediate kinase-substrate recognition, hinting at regulatory functions.
Research Gaps and Future Directions
Current literature lacks in vitro or in vivo studies specific to LIVYPW. Priority research areas include:
-
Synthetic Optimization: Developing efficient SPPS protocols to improve yield and reduce truncation byproducts.
-
Receptor Screening: High-throughput assays against GPCRs, tyrosine kinases, and neurotransmitter receptors.
-
Metabolic Stability Profiling: Assessing susceptibility to proteolytic degradation via serum incubation studies.
-
Comparative Bioactivity: Head-to-head evaluations with LLVVYPW to isolate sequence-activity relationships .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume